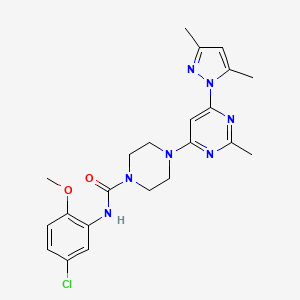

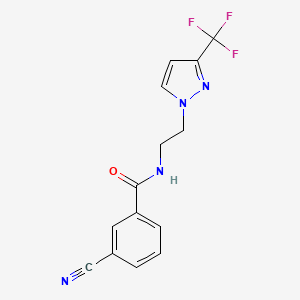

N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide, also known as Furanone C-30, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of nicotinamide derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Wissenschaftliche Forschungsanwendungen

Antiprotozoal Activity

Research has demonstrated that certain nicotinamide derivatives, including those similar to N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide, exhibit significant antiprotozoal activity. Compounds like 6-[5-(4-amidinophenyl)furan-2-yl]nicotinamidine have shown in vitro and in vivo efficacy against Trypanosoma b.rhodesiense and Plasmodium falciparum, indicating potential applications in treating diseases like sleeping sickness and malaria (Ismail et al., 2003).

Corrosion Inhibition

Nicotinamide derivatives have been found to act as effective corrosion inhibitors, especially for mild steel in acidic environments. This is attributed to their adsorption behavior and ability to suppress both anodic and cathodic processes in corrosion reactions. Such applications are valuable in industrial settings to protect metal surfaces (Chakravarthy et al., 2014).

Enzymatic and Biochemical Studies

Nicotinamide derivatives are key in studying enzymes like Nicotinamide N-methyltransferase (NNMT), which plays a significant role in metabolic pathways and is linked to various cancers. Understanding the structural basis of substrate recognition in NNMT and its inhibition is crucial for therapeutic developments in cancer and metabolic diseases (Peng et al., 2011).

Metabolic Regulation

Nicotinamide derivatives are implicated in regulating hepatic nutrient metabolism. NNMT, for instance, influences metabolic pathways significantly, and its expression correlates with various metabolic parameters. Understanding these mechanisms can offer insights into metabolic disease therapies (Hong et al., 2015).

Development of Inhibitors

The development of inhibitors for enzymes like NNMT, which involve nicotinamide derivatives, is a significant area of research. These inhibitors have potential applications in treating diseases where NNMT is overexpressed, such as certain cancers and metabolic disorders (Gao et al., 2019).

Epigenetic Implications

Nicotinamide derivatives, through their interaction with enzymes like NNMT, have been found to cause epigenetic changes in cancer cells, thus affecting tumor development and progression. This link between metabolic enzymes and epigenetic changes is crucial for understanding cancer biology (Ulanovskaya et al., 2013).

Eigenschaften

IUPAC Name |

N-[3-(furan-2-yl)-3-hydroxypropyl]-2-methylsulfanylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-20-14-10(4-2-7-16-14)13(18)15-8-6-11(17)12-5-3-9-19-12/h2-5,7,9,11,17H,6,8H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFNWAYWGJKFJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NCCC(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-ethoxyphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2885254.png)

![Ethyl 3-[(4-fluorosulfonylphenyl)sulfonylamino]-1-methylpyrazole-4-carboxylate](/img/structure/B2885255.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2885260.png)

![N-(3-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2885263.png)

![1-[(3,5-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)-3-methylpiperidine-3-carboxamide](/img/structure/B2885264.png)

![4-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-(2-phenylethyl)piperazine-2,6-dione](/img/structure/B2885267.png)

![N-(3,5-dimethylphenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2885269.png)

![(4-(2-(Ethylthio)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2885270.png)